molecular formula C14H14ClFN2O2 B1372180 N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride CAS No. 1185094-28-3

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride

Cat. No.: B1372180
CAS No.: 1185094-28-3
M. Wt: 296.72 g/mol
InChI Key: PLMOEEOWSADFDI-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C14H14ClFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and an acetamide group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-amino-2-fluorophenol with 3-bromoacetophenone in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product, this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOEEOWSADFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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